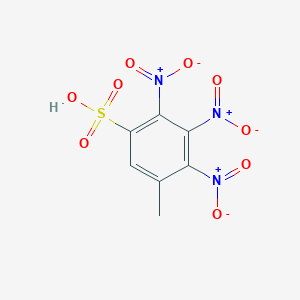
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid: is a nitroaryl oxidizing acid known for its extreme oxidative properties. This compound is characterized by the presence of three nitro groups and a sulfonic acid group attached to a benzene ring, along with a methyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric and sulfuric acids, and the reaction is conducted in large reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of nitro groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Major Products:
Oxidation: The major products include various oxidized derivatives of the compound.
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions yield halogenated or other substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid is used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds. It serves as a precursor for the synthesis of other complex molecules .
Biology and Medicine: In biological research, the compound is used to neutralize peptide terminal amino groups. It is also employed in studies related to inflammatory bowel disease and post-infectious irritable bowel syndrome by inducing colitis in laboratory animals .
Industry: The compound finds applications in the production of dyes, pigments, and explosives. Its strong
Propiedades
Número CAS |
67252-67-9 |
|---|---|
Fórmula molecular |
C7H5N3O9S |
Peso molecular |
307.20 g/mol |
Nombre IUPAC |
5-methyl-2,3,4-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5N3O9S/c1-3-2-4(20(17,18)19)6(9(13)14)7(10(15)16)5(3)8(11)12/h2H,1H3,(H,17,18,19) |
Clave InChI |
WIYJHWOUOKCWJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


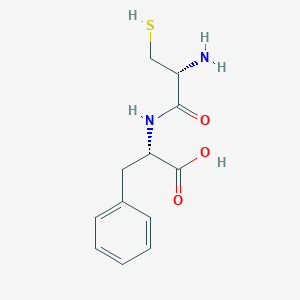
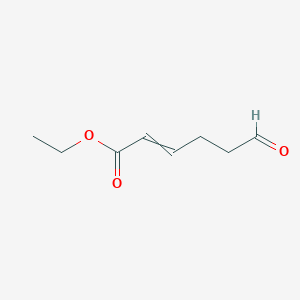
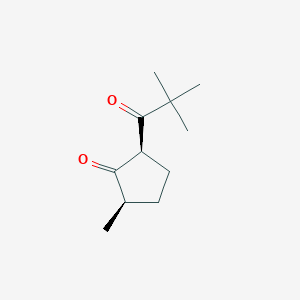
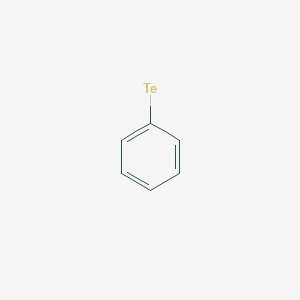
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
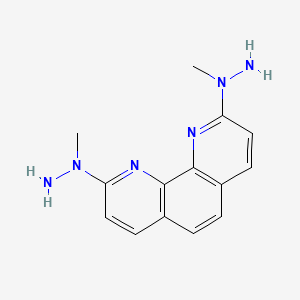
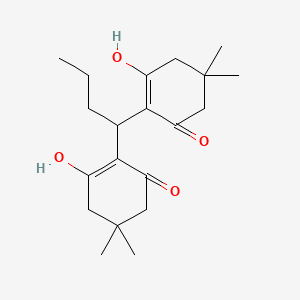
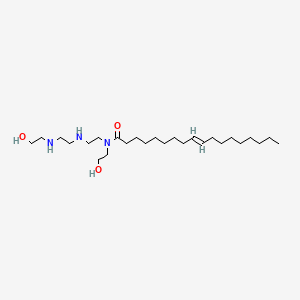
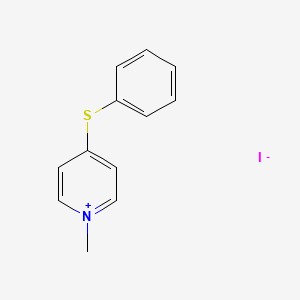
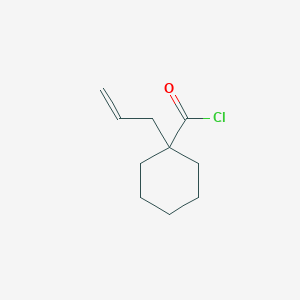

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
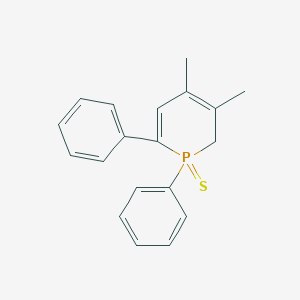
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
